molecular formula C7H11NOS B11918923 3-Thia-1-azaspiro[4.4]nonan-2-one CAS No. 139518-52-8

3-Thia-1-azaspiro[4.4]nonan-2-one

Cat. No.: B11918923
CAS No.: 139518-52-8
M. Wt: 157.24 g/mol
InChI Key: XNAYDLTYZVUTKA-UHFFFAOYSA-N
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Description

3-Thia-1-azaspiro[44]nonan-2-one is a heterocyclic compound that features a spirocyclic structure, incorporating both sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thia-1-azaspiro[4.4]nonan-2-one can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction typically proceeds under mild conditions and yields the desired spirocyclic product in moderate to good yields . Another method involves the interaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid, catalyzed by thioglycolic acid, to produce spiro-thiazolidinone derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Thia-1-azaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 3-Thia-1-azaspiro[4.4]nonan-2-one exerts its effects involves the inhibition of epidermal growth factor receptor (EGFR) and BRAF V600E, both of which are critical targets in cancer therapy. The compound increases apoptotic markers such as caspase-3 and caspase-8 while decreasing antiapoptotic Bcl2 levels, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thia-1-azaspiro[4.4]nonan-2-one is unique due to its specific combination of sulfur and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical reactivity and biological activity. Its dual inhibitory action on EGFR and BRAF V600E further distinguishes it from other similar compounds, making it a promising candidate for anticancer research.

Properties

CAS No.

139518-52-8

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

3-thia-1-azaspiro[4.4]nonan-2-one

InChI

InChI=1S/C7H11NOS/c9-6-8-7(5-10-6)3-1-2-4-7/h1-5H2,(H,8,9)

InChI Key

XNAYDLTYZVUTKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CSC(=O)N2

Origin of Product

United States

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